molecular formula C10H16N2O B2666779 N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine CAS No. 1187160-91-3

N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine

Cat. No.: B2666779
CAS No.: 1187160-91-3
M. Wt: 180.251
InChI Key: PETQFRXJXPASQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine is a bicyclic hydroxylamine derivative with a cyclopropyl substituent at the 8-position of the azabicyclo[3.2.1]octane scaffold. Its molecular formula is C₁₀H₁₈N₂O, with a molecular weight of 182.27 g/mol .

Properties

IUPAC Name

N-(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-11-7-5-9-3-4-10(6-7)12(9)8-1-2-8/h8-10,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETQFRXJXPASQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3CCC2CC(=NO)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine typically involves the reaction of 8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-one with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine has shown promise in several areas:

Neurotransmitter Receptor Interaction

Research indicates that this compound may act as a selective ligand for dopaminergic and adrenergic receptors, influencing neurotransmitter release and uptake mechanisms critical in neurological processes . This interaction is particularly relevant for conditions such as depression and anxiety, where modulation of these pathways can have therapeutic benefits.

Opioid Receptor Modulation

Studies have explored the structure-activity relationship (SAR) of related bicyclic compounds, revealing that modifications can lead to increased selectivity for kappa opioid receptors . This suggests potential applications in pain management and addiction therapies.

Therapeutic Potential

The therapeutic applications of this compound include:

  • Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating various neurological disorders.
  • Pain Management : As a selective kappa opioid receptor antagonist, it could be developed into a treatment for chronic pain without the addictive properties associated with traditional opioids .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Cocaine Analogues : Research on tropane analogs has demonstrated that modifications can lead to compounds with longer action times on dopamine transporters, suggesting a pathway for developing medications with reduced abuse potential .
  • Opioid Selectivity : A study modifying pendant N-substituents showed that certain analogs exhibited greater selectivity for opioid receptors, which could inform the design of safer pain medications .

Mechanism of Action

The mechanism of action of N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine (Target) C₁₀H₁₈N₂O 182.27 8-cyclopropyl, 3-ylidene hydroxylamine Bicyclic core; redox-active hydroxylamine
N-{8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine hydrochloride C₈H₁₅ClN₂O 190.67 8-methyl, hydrochloride salt Enhanced solubility due to salt formation
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-one C₁₀H₁₅NO 165.23 8-cyclopropyl, 3-keto group Ketone analog; potential metabolic precursor
(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine C₁₁H₂₀N₂ 180.29 8-cyclopropyl, 3-methanamine Aliphatic amine; modified pharmacokinetics

Key Observations :

  • The cyclopropyl group in the target compound may enhance metabolic stability compared to the methyl analog due to its rigid, strained ring structure .
  • The hydroxylamine group distinguishes the target from the ketone and methanamine analogs , enabling redox cycling and enzymatic interactions (e.g., CYP-mediated oxidation/reduction) .

Metabolic and Enzymatic Interactions

Redox Activity of Hydroxylamine Derivatives

Hydroxylamine derivatives, such as N-(2-methoxyphenyl)hydroxylamine, undergo enzymatic redox cycling involving CYP1A enzymes and NADPH:CYP reductase, leading to metabolites like o-anisidine and o-aminophenol . While direct studies on the target compound are lacking, its hydroxylamine group likely undergoes similar pathways:

  • Reduction : Conversion to the parent amine (e.g., cyclopropyl-azabicyclo[3.2.1]octane derivative) via CYP1A enzymes .
  • Oxidation: Potential formation of nitrosoderivatives, as observed in heterocyclic amine metabolism .
Role of CYP Enzymes
  • CYP1A : Dominant in hydroxylamine reduction, as seen in microsomal studies of aromatic amines .
  • CYP2E1: Less effective in hydroxylamine reduction but active in oxidizing intermediates (e.g., o-anisidine to o-aminophenol) .
  • Cyclopropyl vs.

Pharmacological and Regulatory Considerations

  • Research Gaps: No direct toxicity or efficacy data are available for the target compound.

Biological Activity

N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine is a compound with significant potential in medicinal chemistry, particularly due to its interactions with neurotransmitter systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be classified as a bicyclic amine, specifically an azabicycloalkane. Its structure features a cyclopropyl group and a nitrogen atom within a bridged ring system, which is characteristic of this class of compounds. The empirical formula for this compound is C10H15N2OC_{10}H_{15}N_{2}O with a molecular weight of approximately 165.23 g/mol .

Research indicates that this compound may function primarily as a selective ligand for neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways. It has been shown to inhibit the reuptake of monoamines such as serotonin, norepinephrine, and dopamine in vitro . This inhibition is crucial for the modulation of mood and cognitive functions.

Pharmacological Applications

The compound's biological activity suggests several therapeutic applications:

  • Antidepressant Effects : By inhibiting the reuptake of serotonin and norepinephrine, it may alleviate symptoms of depression.
  • Anxiolytic Properties : Its action on adrenergic receptors could help in managing anxiety disorders.
  • Potential Treatment for ADHD : The modulation of neurotransmitter systems may provide benefits in attention deficit hyperactivity disorder (ADHD) management.

Case Studies and Research Findings

  • Dopamine D2-like Receptor Ligands : A study explored structure–activity relationships (SAR) for compounds related to this compound, revealing its potential as a dopamine D2-like receptor ligand with promising binding affinities .
  • Neurotransmitter Reuptake Inhibition : In vitro studies demonstrated that derivatives of this compound significantly inhibited the reuptake of serotonin and norepinephrine, which are critical in treating mood disorders .

Data Table: Biological Activity Summary

Biological ActivityMechanismPotential Application
Monoamine Reuptake InhibitionInteraction with serotonin and norepinephrine transportersAntidepressant
Dopaminergic ModulationSelective binding to D2-like receptorsAnxiolytic
Adrenergic InfluenceModulation of adrenergic signalingADHD treatment

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound’s bicyclic structure requires multistep synthesis, often starting with azabicyclo[3.2.1]octane derivatives. Radical cyclization using n-tributyltin hydride and AIBN in toluene (70–90°C) is effective for generating bicyclic cores with high diastereocontrol (>99%) . Cyclopropane introduction typically employs alkylation or cross-coupling reactions (e.g., cyclopropyl Grignard reagents) under inert atmospheres. Steric hindrance from the cyclopropyl group necessitates optimized temperatures (0–25°C) to preserve stereochemical integrity .

Q. How can structural analogs of this compound guide SAR studies for CNS-targeted ligands?

  • Methodological Answer : Replace the cyclopropyl group with methyl, isopropyl, or benzyl substituents to evaluate receptor binding affinity. For example, 8-methyl-8-azabicyclo analogs show partial agonism at serotonin receptors (e.g., BIMU 1/8 derivatives), suggesting the cyclopropyl group may enhance metabolic stability or blood-brain barrier penetration . Use radiolabeled analogs (e.g., carbon-11 or fluorine-18) for PET imaging to assess biodistribution .

Q. What spectroscopic techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve bicyclic proton environments (e.g., δ 1.5–3.5 ppm for bridgehead protons) and cyclopropyl carbons.
  • HRMS : Confirm molecular ion [M+H]+^+ at m/z 182.27 (C10_{10}H18_{18}N2_2O) with <2 ppm error .
  • HPLC : Use C18 columns (ACN/water + 0.1% TFA) to detect impurities (<1%) and ensure >95% purity for biological assays .

Advanced Research Questions

Q. How do hepatic CYP enzymes metabolize hydroxylamine derivatives like this compound, and what are the implications for toxicity?

  • Methodological Answer : Rat hepatic microsomes (induced with β-naphthoflavone or phenobarbital) reveal CYP1A/2B subfamilies catalyze reductive metabolism to o-anisidine analogs, while CYP2E1 promotes oxidative pathways (e.g., o-aminophenol formation) . Use LC-MS/MS to monitor metabolites and quantify CYP-specific contributions. Note contradictions: β-NF induction increases o-anisidine formation 1.9-fold, but ethanol-induced CYP2E1 reduces it, suggesting competing pathways .

Q. What experimental designs resolve discrepancies in reported metabolic half-lives of azabicyclo hydroxylamine derivatives?

  • Methodological Answer :

  • In vitro : Compare microsomal stability across species (rat vs. rabbit) under NADPH-fortified conditions. Rabbit microsomes generate unidentified metabolites (e.g., M1 at 7.0 min retention time) not observed in rats, indicating species-specific CYP activity .
  • In silico : Use molecular docking (e.g., AutoDock Vina) to model interactions with CYP2E1 and CYP1A2 active sites, predicting regioselective oxidation/reduction .

Q. How does the cyclopropyl substituent influence radical stability during photodegradation studies?

  • Methodological Answer : Expose the compound to UV light (254 nm) in methanol and analyze degradation products via GC-MS. Cyclopropyl groups stabilize adjacent radicals via hyperconjugation, reducing photodegradation rates compared to methyl analogs. Quantify half-life differences using first-order kinetics (e.g., t1/2 = 120 min vs. 60 min for methyl derivatives) .

Data Contradictions and Resolution Strategies

Q. Why do some studies report high diastereoselectivity (>99%) in radical cyclization, while others observe lower yields (75–78%)?

  • Resolution : Reaction scale and tin hydride purity critically impact yields. Small-scale reactions (<1 mmol) with freshly distilled n-tributyltin hydride achieve >99% diastereocontrol, but larger scales (>10 mmol) suffer from tin residue interference. Use scavengers (e.g., silica gel filtration) to improve reproducibility .

Q. Conflicting evidence on hydroxylamine’s role in iron-oxyhydroxide-associated OM extraction: How to mitigate artifact formation?

  • Resolution : Hydroxylamine reacts with carbonyl-containing OM to form N/S-artifacts (20–30% of total molecules). Replace with non-reductive extractants (e.g., oxalate) for soil studies or employ isotopically labeled hydroxylamine (15N^{15}\text{N}) to distinguish artifacts via FT-ICR MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.